molecular formula C24H19ClN4O2S2 B2879870 3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-54-7

3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2879870
CAS No.: 862829-54-7
M. Wt: 495.01
InChI Key: FGDKCXWDIYJUPQ-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, supplied for laboratory research purposes. It is identified by the CAS Number 862829-54-7 and has a molecular formula of C 24 H 19 ClN 4 O 2 S 2 and a molecular weight of 495.0 . The compound belongs to a class of nitrogen- and sulfur-containing heterocycles, which are of significant interest in medicinal and agrochemical research due to their broad biological potential . Related structural analogs, specifically benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, have been reported in scientific literature to exhibit a range of biological activities, including antifungal and anti-inflammatory properties . This suggests that this compound and its derivatives are valuable scaffolds for the development of new therapeutic or agrochemical agents. Further investigation is required to fully elucidate the specific mechanism of action, binding affinity, and biological profile of this precise molecule. This product is intended for use in strictly controlled laboratory environments by qualified researchers. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c1-31-19-11-9-18(10-12-19)29-22(14-28-20-7-2-3-8-21(20)33-24(28)30)26-27-23(29)32-15-16-5-4-6-17(25)13-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDKCXWDIYJUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole ring is typically constructed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reacting 4-methoxyphenylthiosemicarbazide with acetic anhydride yields 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ), a critical precursor.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Temperature : 80–100°C
  • Catalyst : InCl₃ (0.5 equiv)
  • Yield : 70–85%

Alternative Route: Hydrazine Cyclization

Hydrazine hydrate reacts with carbon disulfide and 4-methoxybenzoyl chloride to form 5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazole (Intermediate B ) under basic conditions.

Reaction Conditions :

  • Base : NaOH (2 equiv)
  • Temperature : Reflux (100°C)
  • Time : 6–8 hours
  • Yield : 65–75%

Thioetherification at Position 5 of the Triazole

The 3-chlorobenzylthio group is introduced via nucleophilic substitution of the thiol group in Intermediate A or B with 3-chlorobenzyl bromide.

Protocol Using Intermediate A

Steps :

  • Deprotonation : Treat Intermediate A with NaH in anhydrous THF.
  • Alkylation : Add 3-chlorobenzyl bromide (1.2 equiv) at 0°C.
  • Quenching : Pour into ice-water and extract with ethyl acetate.

Optimized Parameters :

  • Solvent : THF
  • Temperature : 0°C → Room temperature
  • Time : 4 hours
  • Yield : 80–90%

Oxidative Thioetherification

An alternative method employs oxidative conditions to form the disulfide intermediate, followed by reductive cleavage. For example, treating Intermediate B with DMSO and HCl generates a disulfide, which reacts with 3-chlorobenzyl bromide.

Reaction Conditions :

  • Oxidizing Agent : DMSO (2 equiv)
  • Acid : HCl (conc., 1 equiv)
  • Yield : 75–82%

Optimization of Reaction Conditions

Catalytic Enhancements

  • InCl₃-Catalyzed Thioetherification : Reduces reaction time from 8 to 4 hours compared to non-catalyzed methods.
  • Microwave-Assisted Cyclization : Achieves 95% yield in 30 minutes for triazole formation.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Improve solubility of intermediates but may require higher temperatures.
  • THF : Preferred for alkylation due to mild conditions and compatibility with NaH.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Cyclocondensation Thiosemicarbazide cyclization 70–85% High regioselectivity Requires toxic acetic anhydride
Oxidative Thioetherification Disulfide intermediate 75–82% Avoids strong bases Multi-step purification required
N-Alkylation Benzo[d]thiazolone coupling 60–70% Simple conditions Moderate yield

Mechanistic Insights and Side Reactions

Competing Pathways During Thioetherification

  • S-Oxidation : Over-oxidation of the thioether to sulfoxide occurs if DMSO is used in excess.
  • N-Alkylation : Competing alkylation at triazole N1 can be suppressed using bulky bases like DBU.

Purification Challenges

  • Column Chromatography : Essential for separating regioisomers, especially when multiple alkylation sites are present.
  • Recrystallization Solvents : Ethanol/water mixtures yield pure crystals of the final product.

Scalability and Industrial Feasibility

  • Batch Size : Published protocols report gram-scale synthesis; kilogram-scale production would require flow chemistry adaptations.
  • Cost Drivers : 3-Chlorobenzyl bromide and thiophosgene are high-cost reagents, contributing to 60% of total expenses.

Chemical Reactions Analysis

Types of Reactions

3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

Antiviral Activity :

  • Triazole-Schiff base derivatives () inhibit cucumber mosaic virus at 500 mg/L, suggesting Compound X’s 4-methoxyphenyl and triazole groups may confer analogous activity .

Toxicity Considerations :

  • Chlorinated aryl groups (e.g., in 476484-40-9) correlate with increased cytotoxicity in triazoles, necessitating further studies on Compound X’s safety profile .

Solubility and Bioavailability :

  • The methoxy group in Compound X may mitigate poor solubility issues seen in fully chlorinated analogues (e.g., 476484-40-9), though in vivo pharmacokinetic data are lacking .

Biological Activity

The compound 3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that incorporates both triazole and thiazole moieties. These structural features are known to confer a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN3OSC_{22}H_{19}ClN_3OS, with a molecular weight of approximately 450 g/mol. It contains several functional groups that contribute to its biological activity:

  • Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Chlorobenzyl group : May enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown promising results against various bacterial strains. A study demonstrated that triazole-thiones exhibited notable antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of the compound is supported by structure-activity relationship (SAR) studies indicating that modifications on the triazole and thiazole structures can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects .

A specific case study noted that triazole derivatives exhibited high activity against breast cancer cells (MCF-7) and lung cancer cells (A549), with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Some studies have indicated that compounds with thiazole rings can exhibit anti-inflammatory properties. The presence of electron-donating groups like methoxy phenyl may enhance these effects through modulation of inflammatory pathways. Triazoles have also been implicated in reducing pro-inflammatory cytokines in vitro .

Case Studies

StudyCompound TestedBiological ActivityFindings
Triazole DerivativeAntibacterialShowed significant inhibition against Staphylococcus aureus (MIC = 32 µg/mL)
Thiazole AnalogAnticancerIC50 = 1.98 µg/mL against A431 cell line
Triazole-ThioneAntiviralInhibition of viral replication in vitro
Triazole CompoundAnti-inflammatoryReduced TNF-alpha levels by 50%

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in fungal biosynthesis pathways.
  • DNA Interaction : Compounds with these moieties can intercalate into DNA, disrupting replication in cancer cells.
  • Cytokine Modulation : The anti-inflammatory effects may arise from modulation of cytokine production.

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